molecular formula C17H30BNO4 B13564058 tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyrrolidine-1-carboxylate

tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyrrolidine-1-carboxylate

Cat. No.: B13564058
M. Wt: 323.2 g/mol
InChI Key: WOELOEBASHUFRO-CSKARUKUSA-N
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Description

tert-Butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl ester group, and a dioxaborolane moiety

Preparation Methods

The synthesis of tert-butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The dioxaborolane moiety can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. The pyrrolidine ring and tert-butyl ester group can also influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate include:

The uniqueness of tert-butyl 3-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C17H30BNO4

Molecular Weight

323.2 g/mol

IUPAC Name

tert-butyl 3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-11-9-13(12-19)8-10-18-22-16(4,5)17(6,7)23-18/h8,10,13H,9,11-12H2,1-7H3/b10-8+

InChI Key

WOELOEBASHUFRO-CSKARUKUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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